molecular formula C21H22N4O2 B5541600 N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide

Cat. No. B5541600
M. Wt: 362.4 g/mol
InChI Key: GEFAGPNRVDFMSU-FXAWDEMLSA-N
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Description

Synthesis Analysis

Synthetic strategies for compounds closely related to “N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide” involve multi-step reactions that may include cyclization, alkylation, and acylation steps. For example, the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides through a Passerini three-component reaction demonstrates the versatility of combining isocyanides, quinoline-4-carbaldehyde, and arenecarboxylic acids to create structurally complex acetamides with high yields (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, reveals a nearly planar conformation with specific bond lengths and angles contributing to the molecule's stability and reactivity. Intramolecular hydrogen bonding plays a significant role in maintaining the structure's planarity and influencing its chemical properties (Wen et al., 2006).

Scientific Research Applications

Crystal Engineering and Structural Studies

Research in crystal engineering has explored the spatial orientations and structural aspects of amide derivatives, including compounds similar to N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide. These studies highlight the molecule's potential in forming specific geometric arrangements due to its unique structure. For instance, compounds with stretched amide configurations can exhibit tweezer-like geometries, facilitating the self-assembly of molecules into channel-like structures through weak interactions. This property is crucial for developing materials with specific molecular architectures for various applications, including catalysis and molecular recognition (Kalita, Baruah, 2010), (Karmakar, Kalita, Baruah, 2009).

Pharmaceutical Applications

In the pharmaceutical domain, the structural characteristics of amide derivatives like N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide are critical for the synthesis and development of new drugs. These compounds have been studied for their potential in creating novel therapeutic agents due to their ability to interact with biological targets. For example, studies on similar compounds have demonstrated their role in the synthesis of antibacterial agents and potential applications in treating various diseases (Karna, 2019), (Zhang Qun-feng, 2008).

Material Science and Catalysis

The amide derivative's structure is also significant in material science and catalysis, where its properties can be harnessed for developing new catalytic systems and materials with enhanced performance. Research has shown that the molecular structure of such compounds can influence the properties and efficacy of catalysts used in hydrogenation reactions and other processes, indicating their potential in green chemistry and sustainable processes (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, Gridnev, 2012).

properties

IUPAC Name

N-[(3S,4R)-4-(4-methoxyphenyl)-1-quinoxalin-2-ylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14(26)23-20-13-25(12-17(20)15-7-9-16(27-2)10-8-15)21-11-22-18-5-3-4-6-19(18)24-21/h3-11,17,20H,12-13H2,1-2H3,(H,23,26)/t17-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFAGPNRVDFMSU-FXAWDEMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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